molecular formula C16H13ClN4O2 B2830293 2-chloro-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide CAS No. 1118806-52-2

2-chloro-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2830293
CAS No.: 1118806-52-2
M. Wt: 328.76
InChI Key: VNOGQQQLSWMAFK-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide is an organic compound that features a quinazolinone moiety linked to a pyridine ring

Preparation Methods

The synthesis of 2-chloro-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-chloro-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide include other quinazolinone derivatives and pyridine-based compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

IUPAC Name

2-chloro-N-methyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c1-21(16(23)11-6-4-8-18-14(11)17)9-13-19-12-7-3-2-5-10(12)15(22)20-13/h2-8H,9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOGQQQLSWMAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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